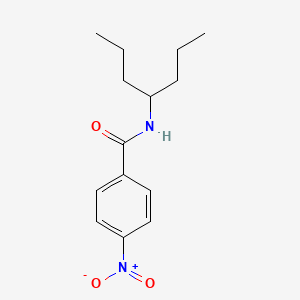

Benzamide, N-(4-heptyl)-4-nitro-

Description

Contextualization within Nitroaromatic Amide Chemistry

The synthesis of nitroaromatic amides can be achieved through various methods. A common approach is the acylation of an amine with a nitro-substituted acyl chloride, such as 4-nitrobenzoyl chloride. mdpi.com This reaction, often performed under Schotten-Baumann conditions, provides a straightforward route to N-substituted nitrobenzamides. mdpi.com Alternative methods, such as those employing photoredox/nickel dual catalysis, offer modern and versatile strategies for the synthesis of benzamides from aryl halides and formamide.

Significance of N-Substitution in Benzamide (B126) Frameworks

The substituent attached to the amide nitrogen, in this case, a 4-heptyl group, plays a crucial role in determining the physical and chemical properties of the benzamide. The nature of the N-substituent can influence a range of characteristics, including:

Solubility: The introduction of an alkyl chain like heptyl generally increases the lipophilicity of the molecule, affecting its solubility in various organic solvents.

Melting Point and Crystalline Structure: The length and branching of the N-alkyl chain can significantly impact the packing of molecules in the solid state, thereby influencing the melting point and crystal structure.

Biological Activity: In medicinal chemistry, the N-substituent is often a key determinant of a compound's biological activity, as it can affect how the molecule interacts with biological targets.

Liquid Crystalline Properties: The presence of a long alkyl chain can induce or modify liquid crystalline behavior in molecules with a rigid core, such as the nitrobenzamide unit. wikipedia.org Although not specifically documented for N-(4-heptyl)-4-nitrobenzamide, related long-chain N-alkyl aromatic amides have been investigated for their liquid crystalline properties.

The 4-heptyl group in N-(4-heptyl)-4-nitrobenzamide is a branched alkyl chain, which can have different steric and conformational effects compared to a straight-chain isomer like n-heptyl.

Overview of Academic Research Trajectories for Long-Chain N-Alkyl Nitrobenzamides

Research into long-chain N-alkyl nitrobenzamides and related compounds has followed several promising trajectories. One area of significant interest is their potential application as liquid crystals. wikipedia.org The combination of a rigid polar core (the nitrobenzamide group) and a flexible nonpolar tail (the long alkyl chain) is a common molecular design for thermotropic liquid crystals. These materials exhibit phases of matter that have properties intermediate between those of a conventional liquid and a solid crystal, making them valuable for applications in displays and other electro-optic devices. nih.govmdpi.com

Furthermore, the biological activity of N-substituted benzamides is a broad and active area of research. For instance, various N-phenylbenzamides have been synthesized and evaluated for their anticonvulsant properties. nih.gov While the research on the specific biological roles of N-(4-heptyl)-4-nitrobenzamide is not extensively published, the general class of compounds is of interest in medicinal chemistry.

The synthesis of these compounds is also a subject of ongoing research, with a focus on developing more efficient and environmentally benign methods. Modern catalytic systems and novel reaction pathways are continuously being explored to facilitate the construction of the amide bond and the introduction of diverse substituents. suniv.ac.in

Structure

2D Structure

3D Structure

Properties

CAS No. |

40755-00-8 |

|---|---|

Molecular Formula |

C14H20N2O3 |

Molecular Weight |

264.32 g/mol |

IUPAC Name |

N-heptan-4-yl-4-nitrobenzamide |

InChI |

InChI=1S/C14H20N2O3/c1-3-5-12(6-4-2)15-14(17)11-7-9-13(10-8-11)16(18)19/h7-10,12H,3-6H2,1-2H3,(H,15,17) |

InChI Key |

PBWSXVPTPHFPMX-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCC)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for N 4 Heptyl 4 Nitrobenzamide and Analogous Structures

Acyl Chloride-Amine Condensation Approaches

A prevalent and efficient method for synthesizing N-alkylated benzamides is the reaction between an acyl chloride and a primary amine. This approach, often referred to as the Schotten-Baumann reaction, is characterized by its rapid reaction rate and high yields.

The synthesis of N-(4-heptyl)-4-nitrobenzamide can be readily achieved by reacting 4-nitrobenzoyl chloride with 4-heptylamine. This reaction is a specific example of the general and widely used nucleophilic acyl substitution, where the amine acts as the nucleophile attacking the electrophilic carbonyl carbon of the acyl chloride. pearson.com

The general reaction proceeds in two main stages. Initially, the lone pair of electrons on the nitrogen atom of the primary amine attacks the carbonyl carbon of the acyl chloride. chemguide.co.uklibretexts.org This is the addition stage. Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and eliminating a chloride ion. chemguide.co.uklibretexts.org A proton is then removed from the nitrogen, often by another molecule of the amine acting as a base, to yield the final N-substituted amide and an ammonium (B1175870) chloride salt. chemguide.co.uklibretexts.orgchemguide.co.uk

A typical procedure involves dissolving the primary amine, such as 2-(3-chlorophenyl)ethan-1-amine, in a suitable solvent like dichloromethane (B109758). mdpi.com An equimolar amount of 4-nitrobenzoyl chloride is then added. mdpi.com The reaction mixture is stirred, and a base is introduced to neutralize the hydrogen chloride that is formed. mdpi.com The reaction is typically rapid, with completion often observed within 30 minutes. mdpi.com

| Reactants | Reagents | Solvent | Product | Yield |

| 4-Fluorobenzoyl chloride, Pyrrolidine | Triethylamine (B128534) | Cyrene™ | N-(4-Fluorobenzoyl)pyrrolidine | Good |

| 4-Fluorobenzoyl chloride, Aniline | Triethylamine | Cyrene™ | N-(4-Fluorophenyl)benzamide | Good |

| 4-Fluorobenzoyl chloride, Benzylamine | Triethylamine | Cyrene™ | N-Benzyl-4-fluorobenzamide | Good |

| 2-(3-chlorophenyl)ethan-1-amine, 4-Nitrobenzoyl chloride | Triethylamine | Dichloromethane | N-(3-chlorophenethyl)-4-nitrobenzamide | Not Specified |

This table presents examples of amide synthesis using the acyl chloride-amine condensation approach. mdpi.comhud.ac.uk

The formation of an amide from an acyl chloride and a primary amine generates hydrogen chloride (HCl) as a byproduct. chemguide.co.uk Since amines are basic, they can react with the generated HCl to form an ammonium salt. To prevent this and to drive the reaction to completion, a base is typically added to "scavenge" the HCl. researchgate.net Common bases used for this purpose include tertiary amines like triethylamine or pyridine. mdpi.comresearchgate.net Often, an excess of the primary amine reactant itself is used to neutralize the HCl. chemguide.co.uk

The choice of solvent is also crucial for the success of this reaction. Solvents like dichloromethane (DCM), dimethylformamide (DMF), acetonitrile, and the bio-based solvent Cyrene™ are frequently employed. mdpi.comhud.ac.ukreddit.com The ideal solvent should be inert to the reactants and capable of dissolving both the amine and the acyl chloride. In some cases, the solvent can also play a role in trapping the HCl byproduct. researchgate.net For instance, a study using Cyrene™ as a solvent demonstrated an efficient protocol that minimized waste and, in some cases, allowed for direct precipitation of the amide product without extensive purification. hud.ac.uk

Alternative Amidation Strategies

While the acyl chloride method is robust, alternative strategies for amide bond formation offer advantages in terms of substrate scope, atom economy, and milder reaction conditions.

Directly coupling a carboxylic acid with an amine is an attractive, atom-economical approach, though it can be challenging as it requires the activation of the carboxylic acid. This is often achieved using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). rsc.orgyoutube.com These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating the nucleophilic attack by the amine. youtube.com

However, the direct amidation of 4-nitrobenzoic acid can be difficult. For example, a study using titanium tetrafluoride (TiF₄) as a catalyst for direct amidation found that while many substituted benzoic acids gave good to excellent yields, 4-nitrobenzoic acid failed to undergo the reaction under the tested conditions. rsc.org In contrast, other research has shown that catalysts like tetrabutoxytitanium or boric acid, when used with PEG-400, can successfully facilitate the amidation of 4-nitrobenzoic acid at high temperatures (160-185°C). researchgate.net

Modern catalytic methods provide greener and more efficient alternatives for C-N bond formation.

The "borrowing hydrogen" methodology is a powerful and sustainable strategy for the N-alkylation of amides using alcohols as the alkylating agents, with water being the only byproduct. rsc.orgresearchgate.net This process is often catalyzed by transition metals like palladium or ruthenium. rsc.orgresearchgate.netorganic-chemistry.org

The general mechanism involves the palladium catalyst temporarily "borrowing" hydrogen from an alcohol, oxidizing it in situ to an aldehyde. rsc.org This aldehyde then undergoes condensation with the amide to form an imine intermediate. In the final step, the metal hydride, which was formed during the initial dehydrogenation, reduces the imine to generate the N-alkylated amide and regenerates the catalyst. rsc.org

Palladium(II) pincer complexes have been shown to be effective catalysts for the N-alkylation of various benzamides and sulfonamides with alcohols. researchgate.net Optimal conditions for these reactions often involve using a base such as cesium carbonate (Cs₂CO₃) in a solvent like toluene (B28343) at elevated temperatures. researchgate.net This catalytic approach offers high efficiency and excellent yields for a range of substrates. researchgate.net The unique advantages of palladium catalysis include its high efficiency, ability to function under mild conditions, and high selectivity. rsc.orgresearchgate.net

Catalytic Approaches to N-Alkylated Benzamides

Ruthenium-Catalyzed C-H Bond Activation for Ortho-Arylation/Alkenylation

The functionalization of C-H bonds has emerged as a powerful tool in organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. Ruthenium-catalyzed C-H activation has been particularly effective for the ortho-functionalization of benzamides, where the amide directing group facilitates regioselective transformations.

Research has demonstrated that N-alkyl benzamides can undergo highly regioselective ortho-arylation when treated with aromatic boronic acids. acs.org This transformation is typically catalyzed by a ruthenium complex, such as [{RuCl2(p-cymene)}2], in the presence of a silver salt like AgSbF6 and an oxidant such as Ag2O. mdpi.com The reaction selectively targets the C-H bond at the ortho position to the amide group due to the formation of a stable six-membered ruthenacycle intermediate, directed by the carbonyl oxygen. researchgate.net This method is effective for a variety of substituted N-methyl benzamides, including those with electron-donating and electron-withdrawing groups, affording the ortho-arylated products in good to excellent yields. acs.org For instance, the reaction of 4-iodo and 4-bromo N-methylbenzamide with phenylboronic acid resulted in yields of 79% and 76%, respectively. acs.org

This catalytic system's scope extends to various substituted aromatic and heteroaromatic boronic acids, showcasing its versatility. acs.org The regioselectivity is noteworthy, especially in cases of unsymmetrical benzamides like N-methyl-2-naphthamide, where arylation occurs preferentially at the less sterically hindered C-H bond. acs.org

Beyond arylation, ruthenium catalysis is also employed for ortho-alkenylation. One approach involves the ortho-benzoxylation of N-alkyl benzamides with aromatic acids, followed by a subsequent Ru-catalyzed alkenylation at the other ortho C-H bond with alkenes in water. nih.gov Another direct alkenylation method utilizes alkynes to functionalize the benzamide (B126) core. researchgate.net These reactions highlight the utility of ruthenium catalysts in creating diverse and complex molecular architectures from simple benzamide precursors through selective C-H bond activation. researchgate.net

Table 1: Ruthenium-Catalyzed Ortho-Arylation of Substituted N-Methyl Benzamides with Phenylboronic Acid acs.org

| N-Methyl Benzamide Reactant | Product | Yield (%) |

| N-methylbenzamide | 2-phenyl-N-methylbenzamide | 82 |

| 4-methyl-N-methylbenzamide | 4-methyl-2-phenyl-N-methylbenzamide | 77 |

| 4-iodo-N-methylbenzamide | 4-iodo-2-phenyl-N-methylbenzamide | 79 |

| 4-bromo-N-methylbenzamide | 4-bromo-2-phenyl-N-methylbenzamide | 76 |

| 4-nitro-N-methylbenzamide | 4-nitro-2-phenyl-N-methylbenzamide | 70 |

| N-methylthiophene-2-carboxamide | 3-phenyl-N-methylthiophene-2-carboxamide | 75 |

Reaction Conditions: N-methyl benzamide (1 equiv), phenylboronic acid (2 equiv), [{RuCl2(p-cymene)}2] (5 mol %), AgSbF6 (20 mol %), Ag2O (2 equiv), in 1,2-dichloroethane (B1671644) at 100 °C.

Mechanosynthesis and Eco-Friendly Synthetic Routes

In line with the principles of green chemistry, mechanosynthesis has gained prominence as an eco-friendly alternative to conventional solution-phase synthesis. nih.gov This solvent-free approach, typically employing ball milling, reduces waste and can lead to faster reactions and different product selectivities. nih.gov

The synthesis of amides, a cornerstone reaction in chemical and pharmaceutical manufacturing, has been successfully adapted to mechanochemical conditions. acs.org A notable example is the direct amidation of esters with amines or ammonium salts using potassium tert-butoxide in a ball mill, which has been used to prepare a diverse library of 78 amide compounds. researchgate.net Another green method involves the reaction of esters with calcium nitride, which serves as an ammonia (B1221849) source, to produce primary amides. organic-chemistry.org This method is compatible with a wide array of functional groups and was successfully applied to the synthesis of the antiepileptic drug rufinamide. acs.orgorganic-chemistry.org

Highly relevant to the target compound, an eco-friendly mechanosynthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide has been developed by reacting 2,2-diphenylethan-1-amine with 4-nitrobenzoyl chloride in a vibratory ball mill. mdpi.com This solvent-free process highlights the direct applicability of mechanochemistry for synthesizing N-substituted 4-nitrobenzamides. mdpi.com The synthesis of N-(4-heptyl)-4-nitrobenzamide could be analogously achieved by reacting 4-nitrobenzoyl chloride with 4-heptylaniline (B1295431) under similar ball-milling conditions.

Other eco-friendly synthetic strategies for analogous structures include microwave-assisted and ultrasound-assisted syntheses, often using water as a green solvent. bohrium.comnih.gov For instance, a water-mediated, one-pot, three-component synthesis of novel N-arylbenzamides has been developed, reacting phthalic anhydride (B1165640) with substituted anilines and 4,5-diaminophthalonitrile (B137029) in water at 100°C without a catalyst. bohrium.com These methods offer significant advantages by reducing reaction times, energy consumption, and the use of hazardous organic solvents. nih.govnih.gov

Table 2: Mechanochemical Synthesis of Amides

| Method | Reactants | Conditions | Key Features | Ref. |

| Amidation of Esters | Ester, Amine, KOtBu | Ball Milling, Solvent-Free | Wide substrate scope, modest to excellent efficiency. | researchgate.net |

| Primary Amide Synthesis | Ester, Calcium Nitride, Ethanol | Ball Milling, Indium(III) chloride catalyst | Tolerates various functional groups, preserves stereocenters. | organic-chemistry.orgresearchgate.net |

| N-Substituted Nitrobenzamide Synthesis | 2,2-diphenylethan-1-amine, 4-nitrobenzoyl chloride | Vibratory Ball Mill, Solvent-Free | Eco-friendly, direct synthesis of a nitrobenzamide analog. | mdpi.com |

Molecular Structure, Conformation, and Intermolecular Interactions

Spectroscopic Characterization Techniques

A range of spectroscopic methods are employed to determine the intricate details of the molecule's structure, from the connectivity of its atoms to the identification of its functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. While specific data for Benzamide (B126), N-(4-heptyl)-4-nitro- is not available, analysis of related 4-nitrobenzamide (B147303) derivatives provides expected chemical shift ranges. researchgate.netnih.gov

For a compound like N-(3-chlorophenethyl)-4-nitrobenzamide, the proton NMR spectrum shows characteristic signals for the aromatic protons and the protons of the alkyl chain. mdpi.com For instance, the protons on the 4-nitrophenyl group typically appear as an AA'BB' pattern in the downfield region of the spectrum. mdpi.com The amide proton (NH) usually presents as a triplet. mdpi.com

In the ¹³C NMR spectrum of similar structures, the carbonyl carbon of the amide group is characteristically observed at a downfield chemical shift. nih.govmdpi.com The aromatic carbons also show distinct signals, with their positions influenced by the electron-withdrawing nitro group and the amide linkage. nih.govmdpi.com

Table 1: Expected ¹H NMR Data for Benzamide, N-(4-heptyl)-4-nitro- based on Analogous Compounds

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (ortho to NO₂) | ~8.3-8.4 | d |

| Aromatic (meta to NO₂) | ~8.0-8.1 | d |

| Amide (NH) | ~8.9 | t |

| CH (methine in heptyl) | Data not available | m |

| CH₂ (heptyl chain) | Data not available | m |

Table 2: Expected ¹³C NMR Data for Benzamide, N-(4-heptyl)-4-nitro- based on Analogous Compounds

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C=O (Amide) | ~165 |

| Aromatic (C-NO₂) | ~149 |

| Aromatic (C-CONH) | ~140 |

| Aromatic (CH) | ~129 |

| Aromatic (CH) | ~124 |

| CH (methine in heptyl) | Data not available |

| CH₂ (heptyl chain) | Data not available |

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups within a molecule. For Benzamide, N-(4-heptyl)-4-nitro-, the most prominent vibrational bands would be those corresponding to the amide and nitro functionalities.

The IR spectra of related nitrobenzamide derivatives consistently show strong absorption bands for the N-H stretching of the amide group, typically in the range of 3200-3400 cm⁻¹. nih.gov The carbonyl (C=O) stretching vibration of the amide is also a strong and sharp peak, usually appearing around 1630-1680 cm⁻¹. nih.gov The presence of the nitro group is confirmed by two distinct stretching vibrations: the asymmetric stretch (around 1500-1560 cm⁻¹) and the symmetric stretch (around 1330-1370 cm⁻¹). nih.gov

Table 3: Characteristic IR Absorption Bands for Benzamide, N-(4-heptyl)-4-nitro-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide | N-H Stretch | 3200-3400 |

| Amide | C=O Stretch | 1630-1680 |

| Nitro | Asymmetric Stretch | 1500-1560 |

| Nitro | Symmetric Stretch | 1330-1370 |

| Aromatic | C-H Stretch | ~3100 |

| Aromatic | C=C Stretch | 1450-1600 |

Mass spectrometry (MS) provides crucial information about the molecular weight and the fragmentation pattern of a compound, aiding in its structural confirmation. In the mass spectrum of a related compound, N-(3-chlorophenethyl)-4-nitrobenzamide, fragmentation occurs via cleavage of the amide bond. mdpi.com This leads to the formation of characteristic fragment ions, such as the (4-nitrobenzylidyne)oxonium cation, which is often the most intense peak. mdpi.com Further fragmentation can involve the loss of a nitro radical (NO₂) and a carbon monoxide (CO) molecule. mdpi.com

For Benzamide, N-(4-heptyl)-4-nitro-, the molecular ion peak (M⁺) would be expected. Key fragmentation pathways would likely involve the cleavage of the N-C bond of the amide, leading to a 4-nitrobenzoyl cation and a 4-heptylaminium radical cation. Further fragmentation of the heptyl chain would also be anticipated.

Table 4: Predicted Key Mass Spectral Fragments for Benzamide, N-(4-heptyl)-4-nitro-

| Fragment | m/z (expected) |

|---|---|

| [M]⁺ | 278 |

| [O₂NC₆H₄CO]⁺ | 150 |

| [C₇H₁₅NH₂]⁺ | 115 |

| [C₇H₁₅]⁺ | 99 |

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of 4-nitrobenzamide derivatives typically shows absorption maxima corresponding to π → π* and n → π* transitions. ijpbs.com The presence of the nitro group and the extended conjugation of the benzamide system influences the position and intensity of these absorptions. For instance, the UV-visible spectrum of 4-nitrobenzaldehyde, a related compound, shows an absorbance maximum around 270 nm. researchgate.net The electronic spectra of similar compounds can be influenced by the solvent and the substitution pattern on the aromatic rings. researchgate.net

Advanced spectroscopic techniques, such as two-dimensional NMR (COSY, HSQC, HMBC) and tandem mass spectrometry (MS/MS), can provide even more detailed structural information. While no specific studies utilizing these advanced methods on Benzamide, N-(4-heptyl)-4-nitro- have been reported, their application would be invaluable for unambiguously assigning all proton and carbon signals and for elucidating complex fragmentation pathways. The synthesis and characterization of various benzamide and nitro-containing compounds often rely on a suite of these spectroscopic techniques for full structural confirmation. researchgate.netnih.govrsc.org

X-ray Crystallography and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. Although a crystal structure for Benzamide, N-(4-heptyl)-4-nitro- is not available, studies on closely related compounds like 2-Nitro-N-(4-nitrophenyl)benzamide and N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide offer valuable insights into the potential solid-state packing and intermolecular interactions. researchgate.netresearchgate.netmdpi.com

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| Benzamide, N-(4-heptyl)-4-nitro- |

| 4-Nitrobenzamide |

| N-(4-nitrophenyl)benzamide |

| 2-Nitro-N-(4-nitrophenyl)benzamide |

| N-(3-chlorophenethyl)-4-nitrobenzamide |

| 4-nitrobenzaldehyde |

Crystal Packing and Unit Cell Parameters

To describe the crystal structure of Benzamide, N-(4-heptyl)-4-nitro-, researchers would first crystallize the compound and analyze it using X-ray diffraction. This analysis would yield the unit cell parameters, which define the basic repeating unit of the crystal lattice. For example, studies on related compounds such as 2-Nitro-N-(4-nitrophenyl)benzamide have identified an orthorhombic crystal system with specific lattice parameters (a, b, and c) and volume researchgate.netchemrxiv.org. For the target compound, these parameters would be presented in a data table.

Table 1: Illustrative Crystal Data Table for a Benzamide Derivative (Note: This data is for an analogous compound, 2-Nitro-N-(4-nitrophenyl)benzamide, and not for N-(4-heptyl)-4-nitrobenzamide)

| Parameter | Value researchgate.netchemrxiv.org |

| Crystal System | Orthorhombic |

| Space Group | P 212121 |

| a (Å) | 8.9443(10) |

| b (Å) | 9.7147(11) |

| c (Å) | 13.8016(16) |

| Volume (ų) | 1199.2(2) |

| Z (molecules/unit cell) | 4 |

Dihedral Angles and Conformations of Aromatic Rings and Amide Groups

The conformation of the molecule is defined by its torsion or dihedral angles. For a benzamide derivative, a key parameter is the dihedral angle between the two aromatic rings, which indicates the degree of twist between them. In N-(4-Chlorophenyl)-4-nitrobenzamide, for instance, the two rings are nearly coplanar, with a dihedral angle of just 4.63°. nih.gov In contrast, 2-Nitro-N-(4-nitrophenyl)benzamide exhibits a much larger twist, with a dihedral angle of 82.32° between its rings. researchgate.netchemrxiv.org The orientation of the nitro and amide groups relative to the phenyl rings they are attached to would also be quantified and presented.

Analysis of Intermolecular Hydrogen Bonding Networks (N-H···O, C-H···O)

Hydrogen bonds are crucial in dictating how molecules assemble in the crystal. The amide group (N-H) acts as a hydrogen bond donor, while the oxygen atoms of the carbonyl (C=O) and nitro (NO₂) groups act as acceptors. Analyses of related structures, such as 4-Nitro-N-(4-nitrobenzoyl)benzamide, reveal how N-H···O hydrogen bonds can link molecules into chains. researchgate.net Weaker C-H···O interactions also contribute to stabilizing the three-dimensional crystal network researchgate.netnih.gov. A detailed study would tabulate the bond lengths and angles of these interactions.

Table 2: Example of Hydrogen Bond Geometry Table (Note: This data is for an analogous compound and is for illustrative purposes only)

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H···O | 0.93 | 2.00 | 2.859 | 154 |

| C-H···O | 0.95 | 2.57 | 3.427 | 150 |

Computational Studies on Molecular Geometry and Electronic Structure

In the absence of experimental data, computational methods like Density Functional Theory (DFT) are used to predict molecular properties.

Density Functional Theory (DFT) Calculations for Optimized Geometries and Energetics

DFT calculations are performed to find the most stable three-dimensional structure of a molecule (optimized geometry) in the gas phase. nih.govnih.gov This involves calculating the molecule's energy at different conformations to find the lowest energy state. The results provide theoretical values for bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available. The method, such as the widely used B3LYP functional, and the basis set (e.g., 6-31G**) would be specified. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate an electron, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and stability. researchgate.netthaiscience.infochalcogen.ro A smaller gap generally suggests higher reactivity. nih.gov The analysis would include visualizations of the HOMO and LUMO electron density distributions and a table of their energy values.

Table 3: Illustrative FMO Data Table (Note: Values are hypothetical and for illustrative purposes)

| Parameter | Energy (eV) |

| E (HOMO) | -6.5 |

| E (LUMO) | -2.3 |

| HOMO-LUMO Gap | 4.2 |

Theoretical Description of Aromaticity Changes during Reaction Mechanisms

The 4-nitrobenzamide moiety is a classic substrate for nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile replaces a leaving group on the aromatic ring. A fundamental aspect of this reaction mechanism is the temporary disruption of the ring's aromaticity. nih.gov

The reaction typically proceeds via a two-step addition-elimination mechanism. nih.gov In the first, rate-determining step, a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com This addition step is intrinsically linked with a significant loss of aromaticity, as the sp² hybridization of the attacked carbon atom changes to sp³, breaking the cyclic conjugation. nih.gov

Quantum chemical calculations, often employing Density Functional Theory (DFT), are instrumental in tracking these changes in aromaticity. nih.gov Aromaticity can be quantified using various indices, with the Harmonic Oscillator Model of Aromaticity (HOMA) being a common choice. A HOMA value of 1 indicates a fully aromatic system, while values close to 0 suggest a non-aromatic character.

During the SNAr reaction of a nitroaromatic compound:

Reactant: The starting nitrobenzamide possesses a high degree of aromaticity.

Transition State: As the nucleophile approaches and begins to form a bond with the ring carbon, the aromaticity starts to decrease.

Meisenheimer Intermediate: This intermediate exhibits a substantially reduced HOMA value, signifying its non-aromatic, cyclohexadienyl anion character. nih.gov The negative charge is delocalized over the ring and, importantly, onto the strongly electron-withdrawing nitro group, which is crucial for stabilizing this otherwise unfavorable intermediate.

Rearomatization: In the second step, the leaving group departs, and the cyclic conjugation is restored. This process is accompanied by a rapid increase in the HOMA value, as the system regains its favorable aromatic stabilization energy. nih.gov

This process of dearomatization and subsequent rearomatization is a critical energetic hurdle and a defining characteristic of the SNAr mechanism. The ability of the nitro group to stabilize the non-aromatic intermediate is a key reason why nitroaromatics are particularly reactive towards nucleophiles. nih.govmasterorganicchemistry.com

Quantum Chemical Investigations of Substituent Electronic Effects

The chemical behavior of Benzamide, N-(4-heptyl)-4-nitro- is governed by the electronic interplay of its functional groups. Quantum chemical methods provide powerful tools to dissect these substituent effects.

The p-nitro group is a potent electron-withdrawing group (EWG). Its effect is twofold:

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the benzene (B151609) ring through the sigma bond framework. epa.gov

Resonance Effect (-M or -R): The nitro group can delocalize electron density from the ring onto itself via resonance, particularly from the ortho and para positions. This effect is especially pronounced in the stabilization of negatively charged intermediates, such as the Meisenheimer complex discussed previously. epa.gov

This strong electron-withdrawing character deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution. masterorganicchemistry.com

Computational studies on similar molecules often utilize several techniques to quantify these effects:

Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The strong EWG nature of the nitro group significantly lowers the energy of the LUMO, making the molecule more susceptible to attack by nucleophiles.

Natural Bond Orbital (NBO) Analysis: This method can quantify charge distributions and delocalization interactions, providing a detailed picture of the electronic push-and-pull between the substituents and the aromatic ring.

Spectroscopic Correlation: Calculated parameters, such as NMR chemical shifts or IR vibrational frequencies, can be correlated with experimental data to validate the computational model. nih.gov In various nitrobenzamide derivatives, characteristic IR stretching frequencies for the C=O, N-H, and NO₂ groups provide direct probes of the electronic environment. nih.gov

Table 2: Summary of Substituent Electronic Effects in Benzamide, N-(4-heptyl)-4-nitro-

| Substituent | Inductive Effect | Resonance Effect | Overall Impact on Aromatic Ring |

| 4-Nitro (-NO₂) Group | Strong Electron-Withdrawing (-I) | Strong Electron-Withdrawing (-M) | Strongly deactivates for electrophilic attack; strongly activates for nucleophilic attack. |

| N-(4-heptyl)amide Group | Complex; Heptyl is weak (+I) | Amide nitrogen can donate (+M) but C=O is withdrawing (-M) | Modulates reactivity and significantly impacts physical properties like lipophilicity. mdpi.com |

Chemical Reactivity and Transformation Pathways

Reduction Reactions of the Nitro Group

The reduction of the nitro group is a pivotal transformation, often employed to generate the corresponding amino derivative, which serves as a versatile intermediate in organic synthesis.

Catalytic Reduction to Amino Derivatives

The conversion of the nitro group in nitroarenes to an amino group is a fundamental and widely practiced reaction in organic chemistry. acs.org For Benzamide (B126), N-(4-heptyl)-4-nitro-, this transformation yields 4-amino-N-(4-heptyl)benzamide. This reduction can be achieved through various catalytic hydrogenation methods. Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide, and Raney nickel. wikipedia.orgcommonorganicchemistry.com Iron in acidic media and tin(II) chloride also serve as effective reducing agents for this purpose. commonorganicchemistry.com

The selection of the catalyst and reaction conditions is crucial to ensure high yield and selectivity, particularly when other reducible functional groups are present in the molecule. The resulting amino derivative is a key precursor for the synthesis of a variety of compounds, including those with potential biological activity. researchgate.netnih.gov

Mechanistic Investigations of Nitro Reduction Pathways

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediate species. nih.gov The generally accepted mechanism, first proposed by Haber, involves the sequential formation of a nitroso (R-NO) and a hydroxylamino (R-NHOH) intermediate before the final amino product (R-NH2) is formed. orientjchem.orgunimi.it

The specific pathway can be influenced by the reaction conditions, including the catalyst, solvent, and pH. For instance, under certain conditions, condensation reactions between the nitroso and hydroxylamino intermediates can occur, leading to the formation of azoxy, azo, and hydrazo compounds as byproducts. unimi.it The electron-withdrawing nature of the nitro group (Hammett constant σp = +0.78) dramatically shifts to an electron-donating amino group (σp = -0.66) upon reduction, significantly altering the chemical properties of the aromatic ring. nih.gov

Chemoselective Reduction Strategies in Nitrobenzamides

A significant challenge in the reduction of nitrobenzamides is the potential for the reducing agent to also attack the amide bond. Therefore, chemoselective reduction strategies are paramount. researchgate.net Several catalytic systems have been developed to selectively reduce the nitro group while leaving the amide functionality intact. nih.govacs.org

For example, iron(III) catalysts with silanes have demonstrated high chemoselectivity for the reduction of nitro groups in the presence of amides and other sensitive functional groups. nih.gov Similarly, systems employing rhenium complexes and silanes have also been shown to be highly effective and selective. acs.org The choice of reducing agent is critical; for instance, strong hydrides like lithium aluminum hydride are generally avoided for the reduction of aromatic nitro compounds to anilines as they tend to form azo compounds, and can also reduce the amide group. wikipedia.orgcommonorganicchemistry.com The development of base-metal catalysts, such as those based on manganese, offers a more sustainable approach to the selective hydrogenation of nitroarenes. acs.org

Amide Bond Hydrolysis Mechanisms

The amide bond in Benzamide, N-(4-heptyl)-4-nitro- is generally stable but can be cleaved under acidic or basic conditions, a process known as hydrolysis. libretexts.org

Under acidic conditions, the reaction is typically initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. youtube.comkhanacademy.org A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. libretexts.orgyoutube.comkhanacademy.org Subsequent proton transfers facilitate the departure of the amine as a protonated species, and deprotonation of the newly formed carbonyl group yields the carboxylic acid. youtube.com Due to the protonation of the resulting amine, this reaction is generally not reversible under acidic conditions. youtube.com

In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. libretexts.org Proton transfer from the solvent then allows for the expulsion of the amine, yielding the carboxylate salt and the free amine. libretexts.org The rate of amide hydrolysis can be influenced by the nature of the acid or base used and the reaction temperature. libretexts.orgnist.gov Studies on N-alkyl nitrobenzamides have shown that amides are generally resistant to hydrolysis, with shorter N-alkyl chains showing slightly more susceptibility. mdpi.com

Electrophilic Substitution Reactivity on Aromatic Rings

The aromatic ring of Benzamide, N-(4-heptyl)-4-nitro- is subject to electrophilic substitution reactions, a cornerstone of aromatic chemistry. masterorganicchemistry.com The position of the incoming electrophile is directed by the existing substituents on the ring: the N-(4-heptyl)amido group and the nitro group.

The nitro group is a strong deactivating group and a meta-director. libretexts.orgchemguide.co.uk This is due to its strong electron-withdrawing nature, which destabilizes the positively charged intermediate (arenium ion) formed during ortho and para attack through resonance. chemguide.co.uk

Conversely, the amide group is generally considered an ortho, para-director. However, its activating or deactivating nature can be complex. While the nitrogen lone pair can donate electron density to the ring through resonance (activating), the carbonyl group is electron-withdrawing (deactivating). In the case of Benzamide, N-(4-heptyl)-4-nitro-, the powerful deactivating effect of the nitro group is expected to dominate the reactivity of the ring, making further electrophilic substitution challenging and directing any incoming electrophile to the positions meta to the nitro group. libretexts.org

Photochemical Transformations

Light-Induced Polymerization Mechanisms

While specific studies on the light-induced polymerization of N-(4-heptyl)-4-nitrobenzamide are not prevalent, the principles of photopolymerization involving similar aromatic nitro compounds can be applied. One relevant mechanism is Nitroxide-Mediated Photopolymerization (NMP²), which can be initiated by light. nih.gov In such a system, a photoinitiator generates radicals upon irradiation, which then initiate the polymerization of monomers. Nitro compounds can sometimes participate in or influence these radical processes.

Another approach involves surface-initiated photopolymerization, where photoinitiators are immobilized on a surface. mdpi.com For instance, benzophenone, when coupled to a surface, can initiate polymerization by abstracting a hydrogen atom under UV irradiation, creating a surface-bound radical that can propagate with monomers. mdpi.com It is conceivable that a system could be designed where a nitrobenzamide derivative participates in a similar photoinduced process, either as a co-initiator or as part of the monomer structure to be polymerized.

Visible light-induced polymerization is another area of active research, often employing a photosensitizer or a photoredox catalyst. researchgate.netnih.gov These systems can generate radicals or ionic species to initiate polymerization under milder conditions (400-700 nm light). researchgate.net The nitroaromatic moiety of N-(4-heptyl)-4-nitrobenzamide could potentially interact with photogenerated species, influencing the polymerization kinetics or polymer properties.

Table 1: Overview of Potentially Applicable Light-Induced Polymerization Techniques

| Polymerization Technique | Initiation Method | Potential Role of Nitrobenzamide |

| Nitroxide-Mediated Photopolymerization (NMP²) | Light-induced homolysis of an alkoxyamine or use of a photoinitiator. nih.gov | Could act as a comonomer or influence radical stability. |

| Surface-Initiated Photopolymerization | Immobilized photoinitiator (e.g., benzophenone) activated by UV light. mdpi.com | Could be incorporated into polymer chains grown from the surface. |

| Visible Light-Induced Polymerization | Photoredox catalysis or photosensitization. researchgate.netnih.gov | Potential to interact with the catalytic cycle or act as a functional monomer. |

Photo-Rearrangement Phenomena in Nitrobenzamides

Nitrobenzamides can be expected to undergo photo-rearrangement reactions, analogous to other aromatic compounds. A prominent example is the Photo-Fries rearrangement, where a phenolic ester rearranges upon irradiation to form hydroxy aryl ketones. slideshare.net While N-(4-heptyl)-4-nitrobenzamide is an amide and not an ester, analogous photochemical rearrangements of N-aryl amides are known, which proceed via cleavage of the carbonyl-nitrogen bond to form a radical pair, followed by recombination at the aromatic ring.

Another relevant photochemical transformation is the di-π-methane rearrangement. This reaction typically involves molecules with two π-systems separated by a saturated carbon atom (a 1,4-diene structure), which rearrange to form a vinylcyclopropane (B126155) upon irradiation. youtube.com While the subject compound does not fit this structural motif exactly, the principles of photochemical bond reorganization involving π systems are pertinent to understanding its potential light-induced isomerizations.

Photochemical Cleavage Mechanisms involving Nitrobenzamides

Research has demonstrated that nitrobenzamide derivatives can function as photocleavage agents. Specifically, N-substituted 4-nitrobenzamides, when linked to a DNA intercalator like 9-aminoacridine, can induce single-strand nicks in DNA upon irradiation with long-wavelength ultraviolet light (λ ≥ 300 nm). nih.gov

The efficiency of this photocleavage is highly dependent on the structure of the nitrobenzamide moiety. nih.gov

Position of the Nitro Group: The 4-nitro isomer exhibits the highest photocleavage activity. Moving the nitro group to the 2-position results in a 10-fold decrease in efficiency, while the 3-position leads to a 30-fold reduction. nih.gov

Mechanism: The cleavage process is enhanced by treatment with piperidine, suggesting the formation of labile sites in the DNA. The reaction shows some sequence dependency, with a preference for cleavage at guanine (B1146940) (G) and thymine (B56734) (T) residues. nih.gov

This activity highlights a pathway where the excited state of the 4-nitrobenzamide (B147303) moiety initiates a reaction cascade, likely involving hydrogen abstraction or electron transfer from the DNA, ultimately leading to strand scission.

Theoretical Insights into Reaction Mechanisms

Computational studies and theoretical principles provide a framework for understanding the reactivity of N-(4-heptyl)-4-nitrobenzamide, particularly in nucleophilic substitution reactions.

Nucleophilic Addition to Nitroaromatic Rings (SNAr-H, SNAr-X)

The electron-deficient aromatic ring of 4-nitrobenzamides is activated towards nucleophilic aromatic substitution (SNAr). This can occur through two primary pathways:

SNAr-X: The nucleophile attacks a carbon atom bearing a leaving group (X, typically a halogen), leading to its substitution. nih.gov

SNAr-H: The nucleophile attacks a carbon atom bearing a hydrogen atom. This pathway requires a subsequent oxidation step to remove the hydride and restore aromaticity.

Theoretical studies focusing on halonitroarenes show that the addition of a nucleophile to the aromatic ring is the rate-limiting step in most SNAr reactions. nih.govresearchgate.net This initial addition leads to the formation of a thermodynamically unfavorable non-aromatic intermediate known as a Meisenheimer complex. The strong electron-withdrawing nitro group is crucial for stabilizing the negative charge in this intermediate. For N-(4-heptyl)-4-nitrobenzamide, nucleophilic attack would be directed to the positions ortho and para to the activating nitro group.

Table 2: Comparison of SNAr Pathways on Nitroaromatic Rings

| Feature | SNAr-X | SNAr-H |

| Target Atom | Carbon bearing a leaving group (e.g., F, Cl) | Carbon bearing a hydrogen atom |

| Intermediate | σX-adduct (Meisenheimer complex) nih.gov | σH-adduct (Meisenheimer complex) nih.govresearchgate.net |

| Rate-Determining Step | Nucleophilic addition nih.gov | Typically nucleophilic addition researchgate.net |

| Final Step | Spontaneous departure of the leaving group (X-) | Oxidation to remove hydride (H-) |

Kinetic Isotope Effect (KIE) Studies for Reaction Mechanism Elucidation

The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms by measuring the change in reaction rate when an atom is replaced by one of its isotopes (e.g., hydrogen with deuterium). wikipedia.orglibretexts.org This effect arises from the difference in zero-point vibrational energies between bonds to the light and heavy isotopes. epfl.ch

In the context of SNAr reactions, KIE studies can help confirm the rate-determining step. nih.gov For example, a significant primary KIE (where kH/kD > 2) upon isotopic substitution of a C-H bond being broken would indicate that this bond cleavage is part of the rate-limiting step. researchgate.net Conversely, the absence of a primary KIE in an SNAr-H reaction would support the theoretical finding that the initial nucleophilic addition, rather than the subsequent C-H bond cleavage, is rate-limiting. nih.gov Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond cleavage, can provide insights into changes in hybridization at the transition state. epfl.chresearchgate.net

Theoretical Studies on Nitro-Nitrite Rearrangements

The nitro-nitrite rearrangement is a significant unimolecular reaction pathway for many nitroaromatic compounds, particularly under thermal or photochemical conditions. This isomerization involves the conversion of a nitro group (-NO₂) to a nitrite (B80452) group (-ONO), a process that can be a crucial initial step in the subsequent decomposition of the molecule.

Theoretical studies, employing methods such as semiempirical, ab initio, and density functional theory (DFT), have provided significant insights into the mechanism and energetics of this rearrangement in various C-nitro compounds. researchgate.net These computational approaches are essential for understanding reaction mechanisms that are difficult to probe experimentally.

For gas-phase monomolecular decomposition, the nitro-nitrite rearrangement has been shown to play an important role, especially for aromatic nitro compounds. researchgate.net The transition state for this rearrangement is a key focus of theoretical calculations, with its geometry and energy barrier determining the feasibility and rate of the reaction. Studies on simpler nitroalkanes have shown that the activation energy for the nitro-nitrite rearrangement can be competitive with C-N bond homolysis, the primary competing decomposition pathway. researchgate.net

In the context of Benzamide, N-(4-heptyl)-4-nitro-, the electron-withdrawing nature of the benzoyl group would influence the electronic environment of the nitro group on the phenyl ring. Theoretical calculations would be necessary to determine the specific activation barrier for the nitro-nitrite rearrangement in this molecule. Such studies would typically involve mapping the potential energy surface for the isomerization, locating the transition state structure, and calculating the activation energy (Ea).

Table 1: Key Parameters in Theoretical Studies of Nitro-Nitrite Rearrangements

| Parameter | Description | Significance |

| Activation Energy (Ea) | The minimum energy required for the nitro-nitrite rearrangement to occur. | A lower Ea indicates a more facile rearrangement. |

| Transition State (TS) Geometry | The molecular structure at the highest point of the reaction energy profile. | Provides insight into the mechanism of the bond-breaking and bond-forming processes. |

| Reaction Enthalpy (ΔH) | The overall change in heat content during the rearrangement. | Indicates whether the isomerization is exothermic or endothermic. |

| Computational Method | The theoretical approach used for calculations (e.g., DFT, MP2, CASSCF). | The choice of method and basis set affects the accuracy of the calculated parameters. |

Advanced Applications in Materials Science and Supramolecular Chemistry

Materials Science Applications

The structural characteristics of N-(4-heptyl)-4-nitrobenzamide, particularly the benzamide (B126) core and the electron-withdrawing nitro group, make it a valuable building block in materials science.

Development of Polymers and Dyes utilizing Benzamide Structures

Benzamide and its derivatives are integral to the synthesis of high-performance polymers and sophisticated dye molecules. Aromatic polyimides, for instance, are known for their exceptional thermal stability, mechanical strength, and chemical resistance, making them critical materials in the electronics and aerospace industries. nih.gov The incorporation of benzamide moieties can enhance properties like solubility and thermal stability. nih.gov

The nitro group present in N-(4-heptyl)-4-nitrobenzamide is a powerful chromophore. Nitro dyes, particularly those based on nitrobenzene, are used extensively for coloring materials like human hair. researchgate.net The synthesis of novel disperse dyes based on benzamide derivatives has led to multifunctional textiles. For example, dyes synthesized from N,N-diethyl-3-methyl benzamide (DEET) derivatives have been shown to impart mosquito repellency, antibacterial activity, and UV protection to polyester (B1180765) fabrics. researchgate.net The structural similarities suggest that N-(4-heptyl)-4-nitrobenzamide could serve as a scaffold for creating dyes with specific functional properties.

Table 1: Classification of Dyes by Chemical Structure

| Dye Class | Core Structure Example | Key Characteristics |

|---|---|---|

| Nitro Dyes | Nitrobenzene | Contains one or more nitro (-NO₂) groups as the primary chromophore. researchgate.net |

| Azo Dyes | Azobenzene | Characterized by the azo (-N=N-) linkage connecting aromatic rings. researchgate.net |

| Quinone-imine Dyes | para-quinone-di-imine | Includes subgroups like azins, oxazins, and thiazins. stainsfile.com |

| Triarylmethane Dyes | Triphenylmethane | Contains three aryl rings attached to a central carbon atom. stainsfile.com |

Photoresist Materials Development through UV-Induced Polymerization

Photoresists are light-sensitive polymeric materials essential for microlithography, the process used to fabricate integrated circuits. buffalo.edu These materials typically consist of a polymer resin and a photoactive compound (PAC). buffalo.edu Upon exposure to light, typically UV radiation, the PAC initiates a chemical change in the resin, altering its solubility in a developer solution. youtube.com This allows for the precise transfer of a circuit pattern onto a wafer. youtube.com

UV-induced polymerization is a key technology in this area, often relying on photoinitiators to start the polymerization process. nih.gov Benzophenone and its derivatives are widely used as photoinitiators; upon UV irradiation, they can abstract hydrogen atoms from a polymer backbone (like cellulose), creating radicals that initiate graft polymerization. bohrium.comresearchgate.net The N-(4-heptyl)-4-nitrobenzamide molecule contains a nitro-aromatic system, which is a known photoactive group. This suggests its potential utility in photoresist formulations, where UV light could trigger polymerization or depolymerization reactions. researchgate.net Chemically amplified resists, a common type of photoresist, use a photoacid generator that releases an acid upon exposure to light, which then catalyzes a change in the polymer. youtube.com The development of new monomers and polymers, such as those derived from p-hydroxystyrene, is crucial for advancing photoresist technology for deep-UV and extreme-UV lithography. alfa-chemistry.com

Utilization of Metal Complexes of Nitrobenzamide Derivatives as Precursors for Thin Film Deposition

Metal complexes containing nitrobenzamide derivatives are valuable as single-source precursors for the chemical vapor deposition (CVD) of thin films. researchgate.net This technique is used to create highly uniform layers of material for applications in electronics and optics. nih.gov For example, nickel(II) complexes of N-(dialkylcarbamothioyl)-4-nitrobenzamide have been successfully used to deposit nanostructured nickel sulfide (B99878) (NiS) thin films via aerosol-assisted chemical vapor deposition (AACVD). researchgate.net The precursor's volatility and decomposition characteristics are critical for this process. researchgate.net

The use of halogen-free precursors is highly desirable to avoid the generation of corrosive byproducts like hydrogen fluoride. nih.gov Tungsten amide complexes, for instance, are being developed as alternative precursors for depositing tungsten-based thin films. nih.gov The coordination of the nitrobenzamide ligand to a metal center can be fine-tuned to control the precursor's properties and the composition of the resulting thin film. This approach has been used to grow various thin films, including metal sulfides and iron nitrides. researchgate.netresearchgate.net

Table 2: Examples of Precursors for Thin Film Deposition

| Precursor Type | Example Compound | Application | Deposition Method |

|---|---|---|---|

| Nitrobenzamide Complex | [Ni(S2CN(R)C(O)C6H4NO2)2] | Nickel Sulfide (NiS) Thin Films | AACVD researchgate.net |

| Tungsten Amide Complex | W(DMEDA)3 | Tungsten Sulfide (WS₂) Thin Films | Thermal CVD nih.gov |

| Tungsten Halide | WF6 | Tungsten-based Thin Films | ALD nih.gov |

| Iron Precursor | - | Iron Nitride Thin Films | PVD, CVD researchgate.net |

Supramolecular Assemblies and Gels

Supramolecular chemistry focuses on systems composed of multiple molecules held together by noncovalent interactions. Amide derivatives like N-(4-heptyl)-4-nitrobenzamide are excellent candidates for forming such assemblies due to their specific and directional bonding capabilities.

Principles of Self-Aggregation in Amide Derivatives

The self-aggregation of small molecules into larger, ordered structures is the foundation of supramolecular chemistry. Amide-based low-molecular-weight gelators (LMWGs) are particularly effective at forming supramolecular gels. nih.govmdpi.com This ability stems from the amide group's capacity to act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). mdpi.com

This complementary interaction leads to the formation of one-dimensional (1D) hydrogen-bonded chains. mdpi.comchemistryviews.org These primary chains then interact and entangle to form a three-dimensional network that can immobilize large volumes of solvent, resulting in a gel. mdpi.comuni-bayreuth.de The process is often thermally reversible; heating the gel disrupts the noncovalent interactions and returns the system to a solution (sol) state, which reforms into a gel upon cooling. nih.gov The specific structure of the molecule, including the presence of other functional groups and alkyl chains, plays a crucial role in determining its ability to form gels and the properties of those gels. nih.govnih.gov

Role of Noncovalent Interactions: Hydrogen Bonding and π-π Stacking in Self-Assembly

The self-assembly of benzamide derivatives is governed by a combination of noncovalent interactions, primarily hydrogen bonding and π-π stacking.

π-π Stacking: This noncovalent interaction occurs between aromatic rings and is crucial for the stability of many supramolecular structures. epa.govnih.gov In molecules like N-(4-heptyl)-4-nitrobenzamide, the electron-rich phenyl ring can stack with the electron-deficient nitro-substituted ring of an adjacent molecule. The presence of substituents on the benzene (B151609) ring significantly affects the strength of these interactions; electron-withdrawing groups, such as the nitro group, can enhance π-π stacking energy. epa.gov These stacking interactions, often working in concert with hydrogen bonds, contribute to the formation of stable, extended 2D and 3D architectures. nih.gov

The combination of the strong, directional hydrogen bonding from the amide group and the cooperative π-π stacking from the aromatic rings allows molecules like N-(4-heptyl)-4-nitrobenzamide to self-assemble into well-defined, functional supramolecular materials.

Influence of Long Alkyl Chains on Supramolecular Organization and Gelation

The self-assembly of molecules into ordered supramolecular structures is governed by a delicate balance of non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. wikipedia.org In N-substituted benzamide derivatives, the amide functionality provides a robust hydrogen-bonding motif, while the aromatic rings can engage in π-π stacking. The introduction of a long alkyl chain, such as the 4-heptyl group in N-(4-heptyl)-4-nitrobenzamide, adds another critical dimension to its self-assembly behavior.

Long alkyl chains are known to promote the spontaneous formation of large molecular networks through interdigitation. nih.gov This phenomenon, driven by van der Waals interactions between the chains, can lead to the formation of extended, ordered structures. In the context of N-(4-heptyl)-4-nitrobenzamide, the interplay between the hydrogen bonding of the amide groups, π-π stacking of the nitroaromatic rings, and the van der Waals interactions of the heptyl chains would dictate the final supramolecular architecture.

The length and branching of the alkyl chain can significantly impact the properties of the resulting supramolecular materials, such as organogels. mdpi.com For instance, in a series of mono-N-alkylated primary oxalamides, increasing the length of the alkyl tail-group was found to enhance the density and stiffness of the resulting organogels. mdpi.com This is attributed to stronger intermolecular van der Waals packing and solvophobic interactions. It is therefore plausible that N-(4-heptyl)-4-nitrobenzamide could act as a low-molecular-weight gelator in certain organic solvents, with the heptyl chains forming interdigitated or non-interdigitated bilayers, depending on the solvent environment. The nitro group, being a strong electron-withdrawing group, could also influence the hydrogen-bonding strength of the amide proton, further modulating the self-assembly process.

Table 1: Influence of Alkyl Chain Length on Supramolecular Gel Properties (Hypothetical Data Based on Related Systems)

| Alkyl Chain Length | Gelation Concentration (wt%) | Gel-to-Sol Transition Temp (°C) | Fibril Network Density |

| Propyl | > 5.0 | 45 | Low |

| Pentyl | 2.5 | 60 | Moderate |

| Heptyl | 1.0 | 75 | High |

| Nonyl | 0.8 | 82 | Very High |

This table presents a hypothetical trend for N-alkyl-4-nitrobenzamides based on established principles of supramolecular chemistry.

Molecular Recognition Phenomena in Amide-Based Supramolecular Systems

Molecular recognition, the specific binding of a host molecule to a guest molecule, is a cornerstone of supramolecular chemistry with applications ranging from sensing to catalysis. logancollinsblog.com Amide-based systems are particularly adept at molecular recognition due to the directional nature of the hydrogen bonds they can form. The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen serves as an acceptor.

In the case of N-(4-heptyl)-4-nitrobenzamide, the amide functionality is complemented by the electron-deficient nitroaromatic ring. This combination can facilitate the recognition of various guest species. The nitro group can enhance the acidity of the amide proton, making it a better hydrogen bond donor for anion recognition. Furthermore, the electron-poor aromatic ring can engage in favorable π-π stacking interactions with electron-rich aromatic guests.

Catalytic Applications in Organic Synthesis (Excluding Enzyme Catalysis in Biological Systems)

The utility of benzamide derivatives extends into the realm of catalysis, where they can act as ligands for metal catalysts or, in some cases, as organocatalysts themselves. Their catalytic activity is often tied to the electronic and steric properties of the substituents on the aromatic ring and the amide nitrogen.

Role of Benzamide Derivatives in Homogeneous and Heterogeneous Catalytic Processes

Benzamide derivatives have been employed in a variety of catalytic transformations. In homogeneous catalysis, they can serve as ligands that coordinate to a metal center, thereby modulating its reactivity and selectivity. nih.gov The specific coordination mode and the electronic properties of the benzamide can have a profound impact on the outcome of the catalytic reaction.

In the context of heterogeneous catalysis, benzamides can be immobilized on solid supports to create recyclable catalysts. doi.orgrsc.org This approach combines the high efficiency and selectivity often associated with homogeneous catalysts with the ease of separation and reuse characteristic of heterogeneous systems. For instance, heteropolyacids have been used as recyclable catalysts for the synthesis of benzimidazoles, a class of compounds with structural similarities to benzamides. researchgate.net

While there is no specific literature detailing the use of N-(4-heptyl)-4-nitrobenzamide as a catalyst, its structural features suggest potential avenues for exploration. The nitro group could influence the electronic properties of a coordinated metal center, while the heptyl chain could enhance its solubility in nonpolar reaction media or facilitate its immobilization on a hydrophobic support.

N-Alkylation Catalysis

N-alkylation of amides is a fundamental transformation in organic synthesis for the creation of more complex amide structures. nih.govrsc.org Catalytic approaches to N-alkylation are highly sought after to improve the efficiency and sustainability of this process. researchgate.netionike.com

Recent advancements have seen the development of catalytic systems for the N-alkylation of amides using alcohols as alkylating agents, a process that often proceeds via a "borrowing hydrogen" mechanism. nih.govresearchgate.net This involves the temporary transfer of hydrogen from the alcohol to the catalyst, followed by condensation with the amide and subsequent hydrogenation of the resulting intermediate. Both homogeneous and heterogeneous catalysts, often based on transition metals like cobalt, palladium, and iron, have been developed for this purpose. nih.govresearchgate.netionike.com

Benzamides are common substrates in these reactions, and the nature of their substituents can influence reactivity. nih.gov For example, both electron-donating and electron-withdrawing groups on the benzamide ring are generally well-tolerated in cobalt-catalyzed N-alkylation reactions. nih.gov While N-(4-heptyl)-4-nitrobenzamide itself would be a product of N-alkylation rather than a catalyst in this context, the study of its formation provides insight into the scope of these catalytic methods.

Table 2: Catalytic N-Alkylation of 4-Nitrobenzamide (B147303) with 4-Heptanol (Representative Conditions)

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| Co-nanoparticles | KOH | Toluene (B28343) | 130 | Good to Excellent |

| Pd(II) Pincer Complex | Cs2CO3 | Toluene | 110 | Good to Excellent |

| FeCl2 | K2CO3 | Xylene | 140 | High |

| Mn(I) PNP Pincer | t-BuOK | Toluene | 110 | High (for sulfonamides) |

This table summarizes typical conditions for the N-alkylation of amides based on literature precedents. nih.govresearchgate.netionike.comacs.org The reaction to form N-(4-heptyl)-4-nitrobenzamide would fall within the scope of these methods.

Environmental Fate and Degradation Studies

Reductive Degradation Pathways of Nitroaromatic Compounds in Environmental Contexts

Nitroaromatic compounds, a class of chemicals widely used in industrial applications, are known for their persistence and potential toxicity in the environment. nih.gov Their degradation is often challenging due to the electron-withdrawing nature of the nitro group, which makes the aromatic ring resistant to oxidative attack. nih.gov Consequently, reductive pathways are a primary mechanism for the initial transformation of these compounds, particularly in anaerobic or anoxic environments such as sediments, groundwater, and contaminated soils. nih.govnih.gov

The reductive degradation of nitroaromatics typically proceeds through a stepwise reduction of the nitro group (-NO2). This process involves the sequential formation of nitroso (-NO), hydroxylamino (-NHOH), and ultimately amino (-NH2) functional groups. annualreviews.orgnih.gov This transformation is often mediated by microorganisms that can utilize the nitroaromatic compound as a terminal electron acceptor. nih.govannualreviews.org

In the context of Benzamide (B126), N-(4-heptyl)-4-nitro-, the expected reductive degradation pathway would lead to the formation of Benzamide, N-(4-heptyl)-4-amino-. This transformation significantly alters the chemical properties of the parent compound, generally reducing its toxicity and increasing its susceptibility to further degradation. The resulting aromatic amine can then undergo further breakdown through ring cleavage, a process that can be initiated by oxygenases if aerobic conditions are established. nih.govmdpi.com

Table 1: Postulated Reductive Degradation Products of Benzamide, N-(4-heptyl)-4-nitro-

| Parent Compound | Intermediate Products | Final Product of Reduction |

| Benzamide, N-(4-heptyl)-4-nitro- | Benzamide, N-(4-heptyl)-4-nitroso- | Benzamide, N-(4-heptyl)-4-amino- |

| Benzamide, N-(4-heptyl)-4-hydroxylamino- |

Biotransformation Mechanisms of N-Alkyl Nitrobenzamides (Focus on Chemical Transformation)

The biotransformation of N-alkyl nitrobenzamides like Benzamide, N-(4-heptyl)-4-nitro- involves a series of enzymatic reactions that modify the chemical structure of the molecule. medcraveonline.commedcraveonline.com These transformations are key to the detoxification and eventual mineralization of the compound by microorganisms. nih.govcswab.org The process can involve both the modification of the nitro group and the breakdown of the amide and alkyl functionalities.

The initial step in the biotransformation of many nitroaromatic compounds under anaerobic conditions is the reduction of the nitro group, as detailed in the previous section. mdpi.com Following or concurrent with this reduction, the amide linkage of the N-alkyl benzamide can be cleaved by amidase enzymes. This hydrolysis would yield 4-aminobenzoic acid and 4-heptylamine from the reduced form, or 4-nitrobenzoic acid and 4-heptylamine from the parent compound.

Furthermore, the N-heptyl group can be a target for microbial oxidation. This process typically occurs at the terminal methyl group or at a methylene (B1212753) group, leading to the formation of alcohols, aldehydes, and carboxylic acids. These transformations increase the water solubility of the compound and facilitate its further metabolism. The degradation of the aromatic ring itself usually proceeds after the initial modifications of the substituents. nih.gov For instance, the resulting nitro- or amino-benzoic acid can be further degraded through various pathways, often involving hydroxylation and subsequent ring fission. capes.gov.br

Oxidative Stress Degradation Pathways and Radical Detection (e.g., EPR Spectroscopy)

Nitroaromatic compounds are known to induce oxidative stress in biological systems through a process called redox cycling. nih.gov This process involves the enzymatic reduction of the nitro group to a nitro anion radical. In the presence of molecular oxygen, this radical can transfer an electron to O2, regenerating the parent nitro compound and producing a superoxide (B77818) radical (O2•−). nih.gov This futile cycle can lead to the accumulation of reactive oxygen species (ROS), such as superoxide and hydrogen peroxide, which can damage cellular components like DNA, proteins, and lipids. nih.govnih.gov

The generation of these transient radical species during the degradation of nitroaromatic compounds can be studied using Electron Paramagnetic Resonance (EPR) spectroscopy. mdpi.com EPR, also known as Electron Spin Resonance (ESR), is a highly sensitive technique for the detection and characterization of paramagnetic species, including free radicals. researchgate.netresearchgate.net By using spin trapping agents, short-lived radicals like the nitro anion radical and hydroxyl radicals can be converted into more stable radicals that can be detected by EPR, providing evidence for the occurrence of oxidative stress pathways. mdpi.com The EPR spectrum's hyperfine splitting pattern can help in identifying the specific radical species formed. rsc.orgrsc.org

Stability Investigations in Relevant Non-Biological Media

The stability of a chemical compound in non-biological media is a critical factor in determining its environmental persistence and fate. cdc.gov For Benzamide, N-(4-heptyl)-4-nitro-, its stability will be influenced by factors such as pH, temperature, and exposure to sunlight (photolysis).

Aromatic nitro compounds are generally resistant to chemical hydrolysis under typical environmental conditions. cdc.gov The amide bond in N-substituted benzamides can also exhibit considerable stability, particularly at neutral pH. nih.gov However, under more extreme pH conditions (either acidic or alkaline) and at elevated temperatures, the rate of hydrolysis of the amide bond would be expected to increase. nih.gov

Photolysis, or degradation by sunlight, can be a significant abiotic degradation pathway for some nitroaromatic compounds. cdc.gov The absorption of UV radiation can lead to the excitation of the molecule and subsequent chemical reactions, including the potential for cleavage of the nitro group or other parts of the molecule. The rate and products of photolysis would depend on the specific environmental matrix (e.g., surface water, soil surface) and the presence of other photosensitizing substances.

Table 2: Predicted Stability of Benzamide, N-(4-heptyl)-4-nitro- in Non-Biological Media

| Condition | Expected Stability | Primary Degradation Pathway |

| Neutral pH, ambient temperature | High | Low rate of hydrolysis |

| Acidic pH (<5) | Moderate to Low | Increased rate of amide hydrolysis |

| Alkaline pH (>9) | Moderate to Low | Increased rate of amide hydrolysis |

| Sunlight Exposure | Moderate to Low | Photolysis |

Future Research Directions and Open Questions

Exploration of Novel Synthetic Pathways for Highly Functionalized Derivatives

Future synthetic efforts should be directed towards the creation of novel derivatives of "Benzamide, N-(4-heptyl)-4-nitro-" with enhanced functionalities. The introduction of diverse substituents on both the benzoyl and the N-alkyl moieties could lead to compounds with tailored electronic, physical, and biological properties.

Key Research Objectives:

Development of Greener Synthetic Methodologies: Investigating solvent-free reaction conditions, such as mechanochemistry, has shown promise in the synthesis of similar amide compounds, offering an eco-friendly and efficient alternative to traditional methods. mdpi.com

Catalyst-Free Synthesis: Exploring methods like using PEG-400 as a reaction medium could lead to improved yields and simpler workup procedures for creating new derivatives. researchgate.net

Introduction of Diverse Functional Groups: The strategic incorporation of various functional groups, such as additional nitro groups, halogens, or heterocyclic rings, can significantly alter the molecule's properties. nih.govnih.gov For instance, the nitro group is known to be a crucial pharmacophore that can enhance bioactivity. mdpi.commdpi.com

| Synthetic Approach | Potential Advantages | Relevant Precedents |

| Mechanochemistry | Environmentally friendly, solvent-free, potentially higher yields. | Synthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide. mdpi.com |

| PEG-400 Medium | Improved yields, simpler workup, catalyst-free conditions. | Synthesis of dihydropyrano[2,3-c]pyrazole derivatives. researchgate.net |

| Functional Group Interconversion | Tailoring of electronic and steric properties for specific applications. | Synthesis of various substituted nitrobenzamide derivatives. researchgate.netnih.govnih.gov |

Advanced Computational Modeling for Structure-Reactivity Relationships and Predictive Design

Computational chemistry and molecular modeling are indispensable tools for predicting the properties and reactivity of new molecules, thereby guiding synthetic efforts. siftdesk.orgnasa.gov For "Benzamide, N-(4-heptyl)-4-nitro-", computational studies can provide deep insights into its behavior at the molecular level.

Areas for Computational Investigation:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to determine the optimized geometry, electronic structure, and vibrational frequencies of the molecule. elixirpublishers.cominoe.ro This information is crucial for understanding its stability and reactivity.

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, it would be possible to correlate the structural features of a series of "Benzamide, N-(4-heptyl)-4-nitro-" derivatives with their activities, enabling the predictive design of more potent compounds.

Molecular Docking Simulations: If a biological target is identified, molecular docking can be used to predict the binding affinity and interaction modes of the benzamide (B126) derivatives, which is a key step in drug discovery. nih.gov

Design of New Materials with Tailored Supramolecular Properties and Functionalities

The self-assembly of molecules through non-covalent interactions is the foundation of supramolecular chemistry and materials science. tue.nl The structure of "Benzamide, N-(4-heptyl)-4-nitro-", with its hydrogen bond donor (N-H), acceptor (C=O and NO2), and hydrophobic alkyl chain, makes it an excellent candidate for the construction of ordered supramolecular architectures.

Future Research in Supramolecular Materials:

Crystal Engineering: A systematic study of the crystallization behavior of "Benzamide, N-(4-heptyl)-4-nitro-" and its derivatives could lead to the discovery of new polymorphic forms with distinct physical properties. The interplay of hydrogen bonds and π-π stacking interactions will be a key factor in controlling the crystal packing. tubitak.gov.tr

Gelation Studies: The ability of this molecule to act as a low molecular weight organogelator should be investigated. The formation of fibrous networks through self-assembly could lead to the development of novel soft materials.

Liquid Crystalline Properties: The elongated shape of the molecule suggests that it might exhibit liquid crystalline behavior. The synthesis of a homologous series with varying alkyl chain lengths would be a systematic way to explore this possibility.

Elucidation of Complex Degradation Mechanisms in Diverse Environments

Understanding the environmental fate of "Benzamide, N-(4-heptyl)-4-nitro-" is crucial for assessing its potential impact. The nitroaromatic moiety is known to be susceptible to both biotic and abiotic degradation.

Research Focus on Degradation:

Hydrolytic Stability: The hydrolysis of N-nitrobenzamides can proceed through different mechanisms depending on the pH of the environment. rsc.org A detailed kinetic study of the hydrolysis of "Benzamide, N-(4-heptyl)-4-nitro-" across a range of pH values is needed.

Photodegradation: The presence of the nitro group suggests that the compound may be susceptible to photodegradation. Studies on its photolytic behavior under simulated solar radiation would be important.

Biodegradation: Investigating the microbial degradation of "Benzamide, N-(4-heptyl)-4-nitro-" is essential to determine its persistence in soil and water. Quantum chemical calculations can be used to predict the initial sites of radical attack, such as by hydroxyl radicals, which are key species in advanced oxidation processes for water treatment. nih.gov

Synergistic Approaches Combining Synthetic and Theoretical Methods for Deeper Understanding

The most profound insights into the structure-property-function relationships of "Benzamide, N-(4-heptyl)-4-nitro-" will come from a synergistic approach that combines experimental synthesis and characterization with theoretical and computational studies. rsc.org

Integrated Research Strategies:

Iterative Design-Synthesis-Test Cycles: Computational models can be used to design new derivatives with desired properties. These molecules can then be synthesized and their properties measured. The experimental results can then be used to refine the computational models, creating a powerful feedback loop.